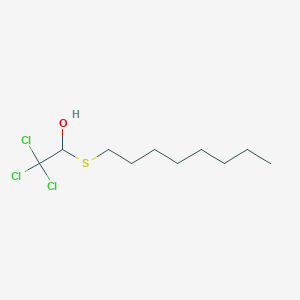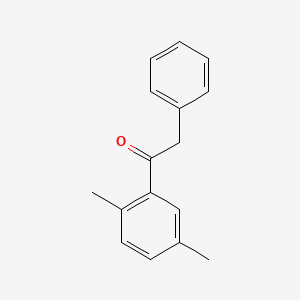
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an iodine atom, a methyl group, and an isopropyl group attached to a phenyl ring, which is further esterified with a thiophene-2-carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate typically involves a multi-step process:
Alkylation: The methyl and isopropyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the iodinated and alkylated phenyl ring with thiophene-2-carboxylic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl thiophenecarboxylates.
Applications De Recherche Scientifique
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-2,5-dimethoxyphenyl 2-thiophenecarboxylate
- 4-Iodo-3-methylphenyl 2-thiophenecarboxylate
- 4-Iodo-5-methyl-2-(1-methylethyl)phenyl acetate
Uniqueness
4-Iodo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate is unique due to the combination of its iodine, methyl, and isopropyl substituents on the phenyl ring, along with the thiophene-2-carboxylate ester group. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds and valuable for various research applications.
Propriétés
Numéro CAS |
36050-30-3 |
|---|---|
Formule moléculaire |
C15H15IO2S |
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
(4-iodo-5-methyl-2-propan-2-ylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15IO2S/c1-9(2)11-8-12(16)10(3)7-13(11)18-15(17)14-5-4-6-19-14/h4-9H,1-3H3 |
Clé InChI |
SVXOTJQFDBTJBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)C(C)C)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


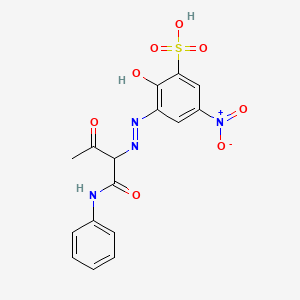
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
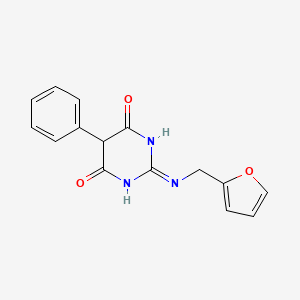


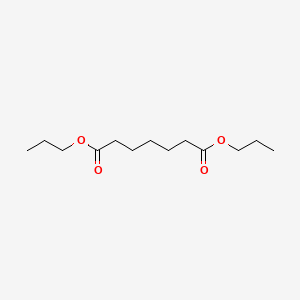

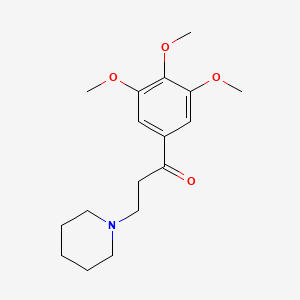

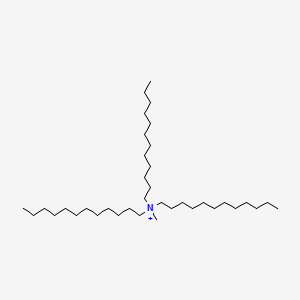
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
